molecular formula C5H5ClN2O2 B8549856 1-chloromethyl-3-nitro-1H-pyrole

1-chloromethyl-3-nitro-1H-pyrole

Cat. No.: B8549856
M. Wt: 160.56 g/mol
InChI Key: PDIMZJPTYHBSQE-UHFFFAOYSA-N
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Description

1-Chloromethyl-3-nitro-1H-pyrrole is a substituted pyrrole derivative featuring a chloromethyl (-CH₂Cl) group at position 1 and a nitro (-NO₂) group at position 3 of the pyrrole ring.

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

1-(chloromethyl)-3-nitropyrrole

InChI

InChI=1S/C5H5ClN2O2/c6-4-7-2-1-5(3-7)8(9)10/h1-3H,4H2

InChI Key

PDIMZJPTYHBSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1[N+](=O)[O-])CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 1-chloromethyl-3-nitro-1H-pyrrole with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity/Solubility Traits
1-Chloromethyl-3-nitro-1H-pyrrole C₅H₅ClN₂O₂ ~160.45 -CH₂Cl (1), -NO₂ (3) High polarity; reactive at chloromethyl site
1-Methyl-3-nitro-1H-pyrrole C₅H₆N₂O₂ 126.11 -CH₃ (1), -NO₂ (3) Moderate polarity; stable methyl group
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 -C₇H₁₅ (3) Hydrophobic; low water solubility
Key Observations:
  • Substituent Effects: The chloromethyl group in the target compound enhances electrophilic reactivity compared to the methyl group in 1-methyl-3-nitro-1H-pyrrole . This makes the former more suitable for nucleophilic substitution reactions, such as alkylation or further functionalization. In contrast, 3-heptyl-1H-pyrrole lacks electron-withdrawing groups, making it less reactive but more lipophilic, suited for non-polar applications.
  • Physicochemical Properties :

    • The polarity of 1-chloromethyl-3-nitro-1H-pyrrole is higher than its methyl analog , likely improving solubility in polar solvents like acetonitrile or DMSO.
    • The molecular weight of the target compound bridges those of 1-methyl-3-nitro-1H-pyrrole (126.11 g/mol) and 3-heptyl-1H-pyrrole (165.28 g/mol) , suggesting intermediate volatility.

Research Findings and Gaps

  • Reactivity Studies :
    • Chloromethyl-substituted pyrroles are understudied compared to methyl or nitro derivatives. Preliminary inferences suggest that the target compound’s reactivity could mirror benzylic halides, enabling cross-coupling or polymerization reactions.

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